molecular formula C21H23N3O3 B11644595 N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine

N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine

Cat. No.: B11644595
M. Wt: 365.4 g/mol
InChI Key: JCPJFNAXIIDEAQ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine is a complex organic compound that features a quinoline core substituted with a nitro group and an amine group The compound also contains a tert-butylphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine typically involves multiple steps:

    Formation of the tert-butylphenoxyethyl intermediate: This can be achieved by reacting 4-tert-butylphenol with ethylene oxide under basic conditions to form 2-(4-tert-butylphenoxy)ethanol.

    Nitration of quinoline: The quinoline core can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Coupling reaction: The final step involves coupling the 2-(4-tert-butylphenoxy)ethyl intermediate with the nitrated quinoline under conditions that facilitate the formation of the amine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butylphenoxyethyl side chain can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various substituents on the tert-butylphenoxyethyl side chain.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinoline core and nitro group suggest potential as an antimicrobial or anticancer agent.

    Materials Science: The compound could be used in the development of organic semiconductors or as a precursor for the synthesis of more complex materials.

    Biological Research: The compound may serve as a probe for studying biological pathways involving quinoline derivatives.

    Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine would depend on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.

    Material Properties: In materials science, the compound’s electronic properties would be key, potentially involving electron transport or light absorption.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-tert-butylphenoxy)-1-methyl-ethyl)-3,3-diphenyl-1-propanamine: Similar structure but different functional groups.

    2-(4-tert-butylphenoxy)ethyl acetate: Lacks the quinoline core and nitro group.

    N-(2-(4-tert-butylphenoxy)ethyl)-acetamide: Contains an acetamide group instead of the nitroquinoline structure.

Uniqueness

N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine is unique due to its combination of a quinoline core, nitro group, and tert-butylphenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine

InChI

InChI=1S/C21H23N3O3/c1-21(2,3)15-6-8-16(9-7-15)27-14-13-22-18-10-11-19(24(25)26)17-5-4-12-23-20(17)18/h4-12,22H,13-14H2,1-3H3

InChI Key

JCPJFNAXIIDEAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3

Origin of Product

United States

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